

Application Notes and Protocols: 4-Methylhistamine Dihydrochloride In Vitro Assays

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Compound of Interest

Compound Name: 4-Methylhistamine dihydrochloride

Cat. No.: B15613589

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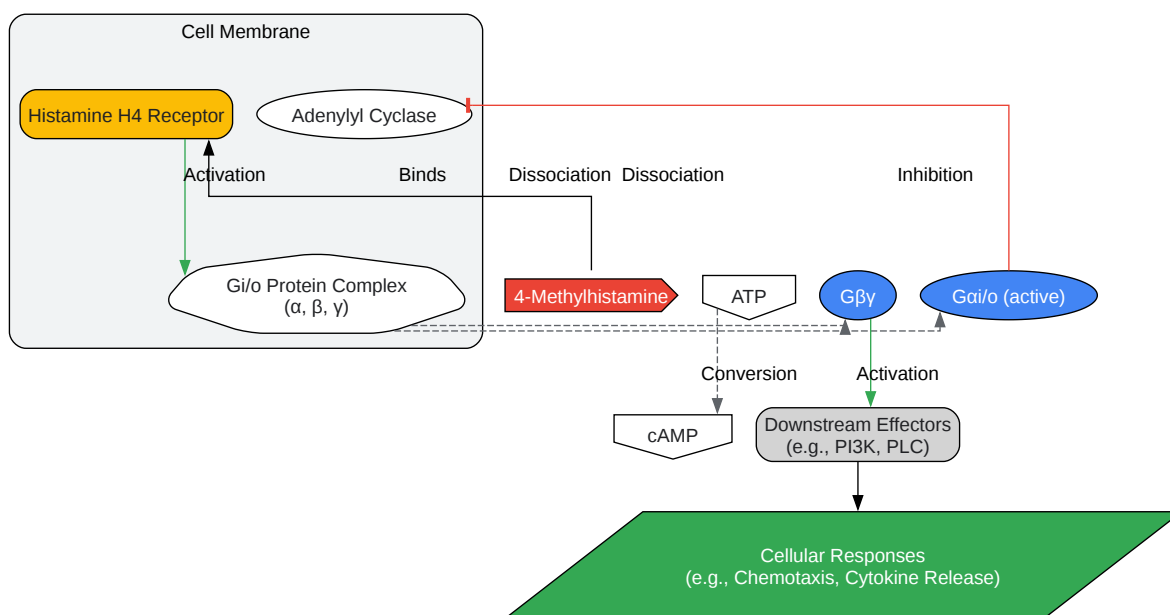
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine is a potent and highly selective agonist for the histamine H4 receptor (H4R), a G α i/o-protein-coupled receptor.[1][2][3] It displays over 100-fold selectivity for the human H4R compared to the H1, H2, and H3 receptor subtypes, making it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of H4R.[1][2][4] The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, and is implicated in inflammatory processes, immunity, and chemotaxis.[3][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **4-Methylhistamine dihydrochloride** and other potential H4R ligands.

H4 Receptor Signaling Pathway

The histamine H4 receptor is coupled to the G α i/o family of G proteins.[3] Upon agonist binding, the G protein is activated, leading to the dissociation of the G α i/o subunit from the G $\beta\gamma$ dimer. The activated G α i/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The G $\beta\gamma$ subunit can activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to calcium mobilization and cell migration (chemotaxis).



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Caption: Histamine H4 Receptor (H4R) Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinity (K_i) and functional potency (EC_{50}) of 4-Methylhistamine at various histamine receptor subtypes. The data highlight its selectivity for the H4 receptor.

Receptor Subtype	Species	Assay Type	Ki (nM)	pEC50 / (-log EC50)	EC50 (nM)	Reference
H4R	Human	Radioligand Binding	50	-	-	[1][2][4]
H4R	Human	Radioligand Binding	7	-	-	[6]
H4R	Rat	Radioligand Binding	73	-	-	[7]
H4R	Mouse	Radioligand Binding	55	-	-	[7]
H4R	Human	Functional (cAMP)	-	7.4	~39.8	[1][4]
H4R	Rat	Functional (cAMP)	-	5.6	~2512	[7]
H4R	Mouse	Functional (cAMP)	-	5.8	~1585	[7]
H4R	Human	Eosinophil Shape Change	-	-	360	[4][8]
H4R	Mouse	Mast Cell Migration	-	-	12,000	[4][8]
H1R	Guinea-pig	Isolated Ileum Contraction	-	4.57	~26,915	
H2R	Guinea-pig	Isolated Ileum Contraction	-	5.23	~5,888	[9]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the binding affinity (K_i) of 4-Methylhistamine for the human H4 receptor expressed in a suitable cell line (e.g., HEK293 or SK-N-MC cells).

Materials:

- Cell membranes from a cell line stably expressing the human H4R.
- Radioligand: [^3H]Histamine.
- Non-specific binding control: High concentration of a non-labeled H4R ligand (e.g., 10 μM JNJ 7777120).
- **4-Methylhistamine dihydrochloride** (test compound).
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and counter.

Methodology:

- Preparation: Prepare serial dilutions of **4-Methylhistamine dihydrochloride** in the binding buffer.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: 25 μL Binding Buffer, 25 μL [^3H]Histamine (at a final concentration near its K_d), and 50 μL of cell membrane suspension.
 - Non-specific Binding (NSB): 25 μL non-specific binding control, 25 μL [^3H]Histamine, and 50 μL of cell membrane suspension.
 - Test Compound: 25 μL of 4-Methylhistamine dilution, 25 μL [^3H]Histamine, and 50 μL of cell membrane suspension.

- Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (Gαi/o Activation)

This protocol measures the ability of 4-Methylhistamine to inhibit forskolin-stimulated cAMP production in whole cells expressing H4R, a functional readout of Gαi/o pathway activation.

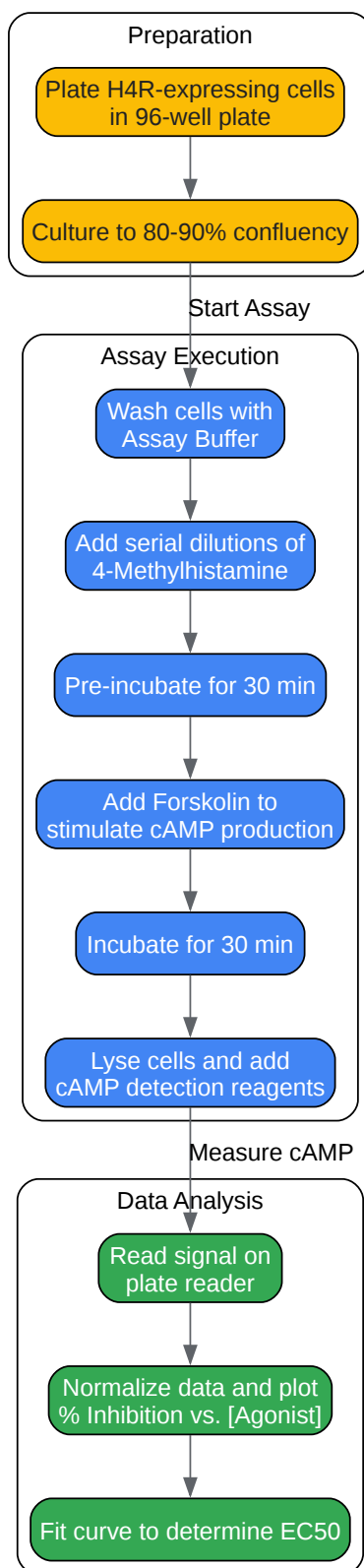
Materials:

- A cell line stably expressing the human H4R (e.g., CHO-K1 or HEK293).
- Forskolin (an adenylyl cyclase activator).
- **4-Methylhistamine dihydrochloride.**
- IBMX (a phosphodiesterase inhibitor, optional but recommended).

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

- Cell Culture: Plate cells in a 96-well or 384-well plate and grow to 80-90% confluency.
- Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of 4-Methylhistamine (and IBMX, if used) for 15-30 minutes at 37°C.
- Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal response (e.g., 1-10 μ M).
- Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.
- Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
- Data Analysis:
 - Normalize the data to the forskolin-only control (100%) and basal control (0%).
 - Plot the percentage of inhibition of the forskolin response against the logarithm of the 4-Methylhistamine concentration.
 - Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value, which represents the potency of the agonist.



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Caption: Workflow for a cAMP Functional Assay.

Cell Migration (Chemotaxis) Assay

This protocol assesses the ability of 4-Methylhistamine to induce chemotaxis of cells endogenously expressing the H4R, such as mast cells or eosinophils.[8]

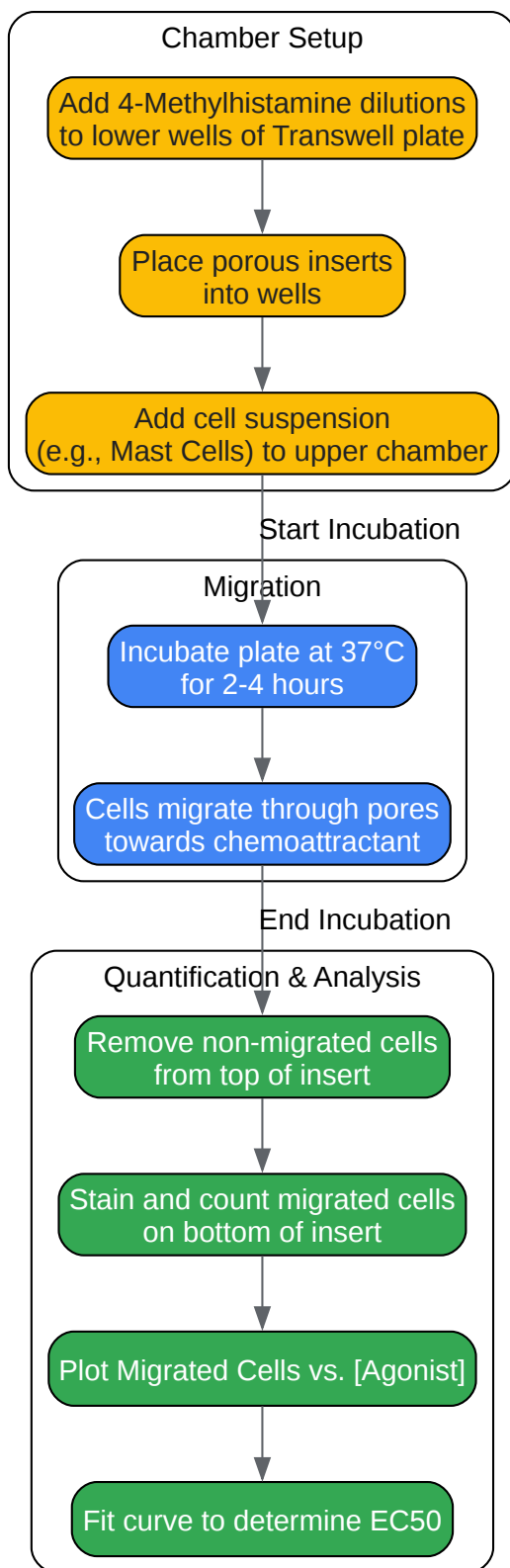
Materials:

- Mast cells (e.g., murine bone marrow-derived mast cells, BMMCs) or eosinophils.
- Chemotaxis chamber (e.g., Boyden chamber or similar transwell system with a porous membrane, typically 5-8 μm pores).
- Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA).
- **4-Methylhistamine dihydrochloride.**
- A cell staining and counting method (e.g., Calcein-AM staining and fluorescence reader, or manual counting).

Methodology:

- Cell Preparation: Resuspend cells in Assay Medium at a concentration of $1-2 \times 10^6$ cells/mL.
- Chamber Setup:
 - In the lower wells of the chemotaxis chamber, add Assay Medium alone (negative control) or Assay Medium containing various concentrations of 4-Methylhistamine.
 - Place the porous membrane (transwell insert) over the lower wells.
- Cell Seeding: Add 50-100 μL of the cell suspension to the top of each insert.
- Incubation: Incubate the chamber for 2-4 hours at 37°C in a 5% CO_2 incubator to allow cells to migrate through the membrane towards the chemoattractant.
- Quantification:
 - Carefully remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane.

- Quantify the migrated cells on the bottom surface of the membrane. This can be done by:
 - Staining the cells with a dye like Calcein-AM and reading the fluorescence.
 - Fixing and staining the membrane (e.g., with Diff-Quik) and counting the cells in several fields of view under a microscope.
- Data Analysis:
 - Subtract the number of cells that migrated towards the negative control from all values.
 - Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the 4-Methylhistamine concentration.
 - Fit the data using a sigmoidal dose-response curve to determine the EC₅₀, representing the potency for inducing chemotaxis.



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Caption: Workflow for a Cell Migration (Chemotaxis) Assay.

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